molecular formula C21H24ClN3O4 B235550 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B235550
M. Wt: 417.9 g/mol
InChI Key: NWXBRIYZBMNFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide, also known as MLN8054, is a potent and selective inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in regulating cell division and mitosis. MLN8054 has been extensively studied for its potential use in cancer treatment, specifically in the treatment of solid tumors.

Mechanism of Action

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide works by inhibiting the activity of Aurora A kinase, which is a critical regulator of cell division and mitosis. By inhibiting Aurora A kinase, this compound disrupts the normal progression of the cell cycle, leading to cell death and inhibition of tumor growth.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the phosphorylation of several proteins involved in cell division and mitosis, including histone H3 and TPX2. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its potency and selectivity for Aurora A kinase. This makes it an ideal tool for studying the role of Aurora A kinase in cell division and mitosis. However, one limitation of using this compound in lab experiments is its potential toxicity and off-target effects. Careful dose optimization and monitoring are necessary to ensure accurate and reproducible results.

Future Directions

There are several future directions for research involving N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide. One area of interest is the development of combination therapies that include this compound and other targeted therapies or chemotherapy agents. Another area of interest is the development of biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Finally, there is interest in developing more potent and selective inhibitors of Aurora A kinase that may have even greater therapeutic potential.

Synthesis Methods

The synthesis of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide involves several steps, including the preparation of 3-chloro-4-nitroaniline, the conversion of 3-chloro-4-nitroaniline to 3-chloro-4-aminophenol, and the coupling of 3-chloro-4-aminophenol with 4-methoxyphenol. The resulting product is then acetylated and coupled with piperazine to form this compound.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential use in cancer treatment, specifically in the treatment of solid tumors. It has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

properties

Molecular Formula

C21H24ClN3O4

Molecular Weight

417.9 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C21H24ClN3O4/c1-15(26)24-10-12-25(13-11-24)21-18(22)4-3-5-19(21)23-20(27)14-29-17-8-6-16(28-2)7-9-17/h3-9H,10-14H2,1-2H3,(H,23,27)

InChI Key

NWXBRIYZBMNFNP-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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